molecular formula C16H21FN6O B2841154 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea CAS No. 1203312-66-6

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea

Cat. No.: B2841154
CAS No.: 1203312-66-6
M. Wt: 332.383
InChI Key: TXZOSLGTQZFWEM-UHFFFAOYSA-N
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Description

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a pyrimidine ring, an ethylamino group, and a fluorophenyl urea moiety, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea typically involves multiple steps:

  • Formation of the Pyrimidine Core: : The pyrimidine ring can be synthesized through a condensation reaction involving ethylamine and 2-methyl-4-chloropyrimidine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

  • Introduction of the Ethylamino Group: : The ethylamino group is introduced via nucleophilic substitution, where the chlorine atom on the pyrimidine ring is replaced by an ethylamino group. This step often requires heating and the use of a polar aprotic solvent.

  • Coupling with Fluorophenyl Urea: : The final step involves coupling the ethylamino-substituted pyrimidine with 2-fluorophenyl isocyanate to form the urea linkage. This reaction is typically performed under mild conditions, using a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions, and the use of automated systems for precise addition of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the urea moiety or other functional groups.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), ammonia (NH3)

Major Products

    Oxidation: N-oxides, hydroxylated derivatives

    Reduction: Reduced urea derivatives, amines

    Substitution: Substituted fluorophenyl derivatives

Scientific Research Applications

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.

    Pharmacology: The compound is studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

    Biology: It may be used as a tool compound to study cellular pathways and mechanisms of action.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino and fluorophenyl groups may enhance binding affinity and specificity to these targets, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-((6-(Methylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea
  • 1-(2-((6-(Dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea
  • 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-chlorophenyl)urea

Uniqueness

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(2-fluorophenyl)urea is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The ethylamino group also contributes to its distinct properties, potentially enhancing its interaction with specific molecular targets compared to similar compounds with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN6O/c1-3-18-14-10-15(22-11(2)21-14)19-8-9-20-16(24)23-13-7-5-4-6-12(13)17/h4-7,10H,3,8-9H2,1-2H3,(H2,20,23,24)(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZOSLGTQZFWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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